molecular formula C24H27N3O4S B5308604 Ethyl 4-(2-benzamido-3-(4-(methylthio)phenyl)acryloyl)piperazine-1-carboxylate

Ethyl 4-(2-benzamido-3-(4-(methylthio)phenyl)acryloyl)piperazine-1-carboxylate

Cat. No.: B5308604
M. Wt: 453.6 g/mol
InChI Key: PKMBJZLRSAVNHS-HEHNFIMWSA-N
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Description

Ethyl 4-(2-benzamido-3-(4-(methylthio)phenyl)acryloyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a benzamido group, and a methylthio-substituted phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 4-[(E)-2-benzamido-3-(4-methylsulfanylphenyl)prop-2-enoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-3-31-24(30)27-15-13-26(14-16-27)23(29)21(17-18-9-11-20(32-2)12-10-18)25-22(28)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,25,28)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMBJZLRSAVNHS-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)SC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)SC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-benzamido-3-(4-(methylthio)phenyl)acryloyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of ethyl piperazine-1-carboxylate with 4-(methylthio)benzaldehyde, followed by the addition of benzamidoacrylic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-benzamido-3-(4-(methylthio)phenyl)acryloyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a drug candidate for the treatment of various diseases, subject to further pharmacological studies and clinical trials.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-benzamido-3-(4-(methylthio)phenyl)acryloyl)piperazine-1-carboxylate is not fully understood and may vary depending on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the benzamido and piperazine groups suggests potential interactions with protein targets, while the methylthio group may contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 4-(2-benzamido-3-(4-(methylthio)phenyl)acryloyl)piperazine-1-carboxylate can be compared with other similar compounds that contain piperazine, benzamido, or methylthio groups:

    Similar Compounds:

Uniqueness: The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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